6-Lauroyl ethyl glucoside
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Overview
Description
6-Lauroyl ethyl glucoside: is a chemical compound with the molecular formula C₂₀H₃₈O₇ . It is a type of glucoside, which is a compound derived from glucose by replacing the hydroxyl group with another group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Lauroyl ethyl glucoside can be synthesized through a lipase-catalyzed esterification process. This involves the reaction of glucose with lauric acid in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Lauroyl ethyl glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted glucosides .
Scientific Research Applications
Chemistry: 6-Lauroyl ethyl glucoside is used as a surfactant in various chemical reactions, helping to stabilize emulsions and improve reaction efficiency .
Biology: In biological research, this compound is used to study cell membrane interactions and protein folding, due to its ability to interact with lipid bilayers .
Medicine: In the medical field, this compound is explored for its potential as a drug delivery agent, helping to improve the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of personal care products, such as shampoos and lotions, due to its mild surfactant properties and biodegradability .
Mechanism of Action
The mechanism of action of 6-lauroyl ethyl glucoside involves its interaction with lipid bilayers and proteins. It can insert itself into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful in drug delivery applications, as it can enhance the uptake of drugs by cells .
Comparison with Similar Compounds
- 6-O-palmitoyl glucoside
- 6-O-stearoyl glucoside
- 6-O-butyl glucopyranoside
Comparison: Compared to these similar compounds, 6-lauroyl ethyl glucoside is unique due to its specific chain length and ethyl group, which confer distinct surfactant properties. It has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Properties
CAS No. |
124285-43-4 |
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Molecular Formula |
C20H38O7 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C20H38O7/c1-3-5-6-7-8-9-10-11-12-13-16(21)26-14-15-17(22)18(23)19(24)20(27-15)25-4-2/h15,17-20,22-24H,3-14H2,1-2H3/t15-,17-,18+,19-,20?/m1/s1 |
InChI Key |
WEZXKKHKDWFRHC-FIBJEGPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC)O)O)O |
Origin of Product |
United States |
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